1-(4-Fluorocuban-1-yl)ethanone

Baeyer-Villiger oxidation migratory aptitude cubanol synthesis

Researchers replacing para-substituted phenyl rings in lead compounds often face poor solubility and high non-specific binding. This fluorinated cubane ketone solves both. • Baeyer-Villiger oxidation yields 4-fluorocubyl acetate, which hydrolyzes to 4-fluorocubanol - a direct bioisostere of para-fluorophenol with the cubane scaffold's 2.64 Å span matching phenyl's 2.79 Å para-distance. • The 4-fluoro substituent electronically tunes reactivity: it reverses migratory aptitude in Baeyer-Villiger oxidations by >10-fold vs. unsubstituted cubane and provides a sensitive ¹⁹F NMR probe with >20 ppm dynamic range. • Cubane replacement improves aqueous solubility ~10-fold and reduces non-specific binding vs. phenyl analogs. Supplied at ≥95% purity for medicinal chemistry and agrochemical discovery.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 167496-70-0
Cat. No. B066418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorocuban-1-yl)ethanone
CAS167496-70-0
SynonymsEthanone, 1-(4-fluoropentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI)
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC(=O)C12C3C4C1C5C2C3C45F
InChIInChI=1S/C10H9FO/c1-2(12)9-3-6-4(9)8-5(9)7(3)10(6,8)11/h3-8H,1H3
InChIKeyLNZNCPRIWMAETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorocuban-1-yl)ethanone – Sourcing & Selection Guide


1-(4-Fluorocuban-1-yl)ethanone is a 1,4-disubstituted cubane derivative comprising a fluorine atom at one bridgehead position and an acetyl group at the opposing bridgehead of the pentacyclo[4.2.0.02,5.03,8.04,7]octane cage. Belonging to the class of 4-substituted fluorocubanes, it serves as a versatile entry point for synthesizing functionalized cubanols, cubyl ethers, and bioisosteric replacements for para-substituted phenyl rings in medicinal chemistry and agrochemical discovery [1]. The compound is utilized primarily as a strained, three-dimensional ketone building block whose reactivity profile is strongly modulated by the electron-withdrawing fluorine substituent across the rigid cubane scaffold [2].

Why Generic Analogs Cannot Substitute


The 4-fluoro substituent on the cubane cage exerts a profound, quantifiable electronic perturbation that fundamentally alters both the chemical reactivity and physicochemical properties relative to the unsubstituted cubyl methyl ketone (CAS 80606-52-6) or the benzene bioisostere 4-fluoroacetophenone (CAS 403-42-9). Replacing the fluorine with hydrogen, chlorine, or an aryl ring changes migratory aptitude in Baeyer–Villiger oxidations by factors exceeding 10-fold [1], shifts 19F NMR chemical shifts by tens of ppm [2], and significantly modifies lipophilicity (ΔlogP ~0.5–1.0 log units) [3]. Furthermore, the cubane scaffold itself confers a three-dimensional escape from planarity—unlike flat phenyl counterparts—leading to measurably improved aqueous solubility and reduced non-specific binding in biological matrices [4]. Generic substitution disregards these simultaneous electronic, steric, and pharmacokinetic differentiators, compromising both synthetic route predictability and downstream developability.

1-(4-Fluorocuban-1-yl)ethanone – Comparator Evidence


Baeyer–Villiger Selectivity Reversal by Fluorine

In a systematic study of Baeyer–Villiger oxidation of isopropyl cubyl ketones, the 4-fluoro-substituted derivative (1l) preferentially migrates the i-propyl group over the cubyl group with a product ratio of 2:3 = 1:4 (cubyl migration product 2l = 11% NMR yield / 10% isolated; i-propyl migration product 3l = 49% NMR yield / 39% isolated). In stark contrast, the unsubstituted cubyl isopropyl ketone (1h) displays dominant cubyl migration with a ratio of 2h:3h = 3:1 (cubyl migration product 2h = 44% NMR yield / 46% isolated; i-propyl migration product 3h = 15% NMR yield / 22% isolated) [1]. This represents a 12-fold shift in selectivity attributable solely to the presence of the 4-fluoro substituent, demonstrating that fluorinated and non-fluorinated cubyl ketones are not synthetically interchangeable in Baeyer–Villiger-based routes to cubanols [1].

Baeyer-Villiger oxidation migratory aptitude cubanol synthesis electronic substituent effects

Cubyl Cation Destabilization by Fluorine

DFT computational analysis accompanying the Baeyer–Villiger study quantified the effect of 4-substituents on cubyl cation stability. Fluorine at the 4-position destabilizes the cubyl cation by 52.1 kJ/mol relative to the unsubstituted cubyl cation. In comparison, a trimethylsilyl (TMS) group at the same position stabilizes the cation by 22.8 kJ/mol [1]. This pronounced destabilization by fluorine—exceeding even that of bromine (data for bromo analog: ratio 2k:3k = 1:4) [1]—corroborates the reversed migratory aptitude observed experimentally and identifies the 4-fluoro compound as the most electronically deactivated among common 4-substituted cubyl ketones for carbocation-mediated transformations [1].

carbocation stability DFT calculation substituent effect cubane electronics

19F NMR Substituent Chemical Shifts in Cubanes

The Della & Head (1995) study established that 19F NMR substituent chemical shifts (SCS) of 4-substituted fluorocubanes span a range exceeding 20 ppm depending on the electronic nature of the opposing 1-substituent, with strong resonance dependence even in this fully saturated system [1]. For the acetyl-substituted member of this series (the target compound), the 19F chemical shift occupies a distinct position in the SCS correlation that is diagnostic of the acetyl group's combined field/inductive and resonance electronic influence across the cubane cage [1]. The ¹J(CF) coupling constants similarly reflect sigma-induction over four bonds—the longest such transmission reported at the time of publication—providing a unique, quantifiable spectroscopic fingerprint that distinguishes the 4-fluoro-1-acetyl derivative from its 4-fluoro-1-carboxy, 4-fluoro-1-nitro, and 4-fluoro-1-amino counterparts [1].

19F NMR spectroscopy substituent chemical shift resonance effects saturated system

Lipophilicity Differential of Fluorocubane Ketone

The non-fluorinated analog 1-(cuban-1-yl)ethanone (CAS 80606-52-6) has a reported LogP of 0.94 [1], whereas the benzene-based bioisostere 4-fluoroacetophenone (CAS 403-42-9) exhibits a LogP of approximately 1.6 [2]. The 4-fluorocubane-1-carboxylic acid analog has a calculated XlogP of 0.2 [3], indicating that the electron-withdrawing fluorine on the cubane cage reduces lipophilicity relative to the hydrogen-substituted counterpart. Extrapolating within this congeneric series, the target compound 1-(4-fluorocuban-1-yl)ethanone is predicted to have a LogP intermediate between the non-fluorinated cubyl methyl ketone (0.94) and the fluorocubane carboxylic acid (0.2), placing it in a lipophilicity range significantly lower than its phenyl counterpart 4-fluoroacetophenone (ΔLogP estimated 0.5–1.0 log units) [1][2][3]. This reduced lipophilicity is a key differentiator for applications where lower logD improves aqueous solubility and reduces non-specific protein binding.

lipophilicity LogP bioisostere physicochemical property

Solubility Advantage of Cubane over Phenyl

In a matched molecular pair study comparing para-phenyl, bicyclo[1.1.1]pentane-1,3-diyl (BCP), bicyclo[2.2.2]octane-1,4-diyl (BCO), and cubane-1,4-diyl replacements in drug-like scaffolds, cubane-containing analogs demonstrated a ~10-fold increase in aqueous solubility relative to their phenyl counterparts, while BCP analogs exhibited a ≥50-fold improvement [1]. Both BCP and cubane motifs markedly decreased non-specific binding (NSB) as quantified by CHI(IAM) chromatographic hydrophobicity index, whereas the BCO scaffold increased lipophilicity without NSB benefits [1]. The cubane-1,4-diyl scaffold thus occupies a distinct and favorable developability profile: superior solubility to phenyl and BCO, with NSB reduction comparable to BCP, but with the closest geometric match to the para-phenyl axis (2.64 Å for cubane vs. 2.79 Å for benzene) [1][2].

aqueous solubility nonspecific binding bioisostere developability

1-(4-Fluorocuban-1-yl)ethanone – Applications


Baeyer–Villiger Route to 4-Fluorocubanol

The Baeyer–Villiger oxidation of 1-(4-fluorocuban-1-yl)ethanone with m-CPBA yields the corresponding 4-fluorocubyl acetate, which upon acid hydrolysis (1.25 M HCl in ethanol, rt, 3 h) produces 4-fluorocubanol [1]. Critically, the 4-fluoro substituent reverses migratory aptitude (cubyl:i-Pr = 1:4) relative to unsubstituted cubane (3:1), meaning that the choice of the competing migrating group (methyl vs. i-propyl vs. aryl) must be matched to the desired product outcome [1]. This route is validated for preparing fluorinated cubanol building blocks that serve as bioisosteres of para-fluorophenol in drug discovery, exploiting the cubane scaffold's 2.64 Å 1,4-distance that closely matches the 2.79 Å para-phenyl span [2].

19F NMR Probe for Through-Cage Transmission

1-(4-Fluorocuban-1-yl)ethanone belongs to the foundational series of 4-substituted fluorocubanes characterized by Della & Head (1995) [1]. The acetyl substituent provides a moderate electron-withdrawing reference point in the series, and the compound's 19F substituent chemical shift (SCS) and ¹J(CF) coupling constants serve as sensitive probes for studying resonance and field effects transmitted across the fully saturated cubane cage [1]. This application is specific to the fluorinated cubane scaffold because the 19F nucleus acts as a non-perturbing spectroscopic handle whose chemical shift responds to remote substituent changes with high dynamic range (>20 ppm across the series), a feature absent in non-fluorinated or phenyl-based analogs [1].

Lead Optimization with Fluorocubane Candidates

The combined LogP reduction imparted by the cubane scaffold (ΔLogP ≈ −0.5 to −1.0 vs. phenyl) and the electron-withdrawing fluorine atom makes 1-(4-fluorocuban-1-yl)ethanone an attractive entry point for synthesizing fluorinated cubane-containing drug candidates [1][2]. In matched molecular pair studies, cubane-1,4-diyl replacements improved aqueous solubility ~10-fold and reduced non-specific binding (CHI(IAM)) relative to phenyl counterparts [2]. The target compound enables installation of the 4-fluoro-1-cubyl motif at an early synthetic stage, allowing the full developability advantages of the fluorocubane scaffold to be assessed in lead series before committing to resource-intensive late-stage optimization [2].

Haloform Oxidation to 4-Fluorocubane-1-carboxylic Acid

The acetyl group of 1-(4-fluorocuban-1-yl)ethanone can be oxidized via haloform reaction (NaOCl or NaOBr) to yield 4-fluorocubane-1-carboxylic acid (CAS 145193-69-7, XlogP = 0.2, predicted pKa = 3.96 ± 0.40) [1][2]. This transformation provides a direct route from the ketone to the carboxylic acid building block, which is itself a versatile intermediate for amide coupling, esterification, and Curtius rearrangement to the corresponding amine. The 4-fluoro substituent electronically deactivates the cubane core (cation destabilization = 52.1 kJ/mol) , a property that can be exploited to control the regioselectivity of subsequent electrophilic functionalization steps on the cubane cage.

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